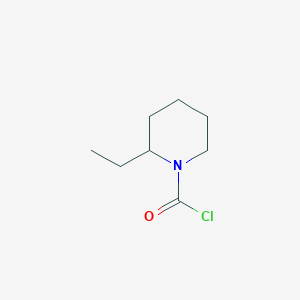![molecular formula C20H16N4O4S B2466711 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-06-2](/img/structure/B2466711.png)
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The synthesis involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis
The structure of a similar compound was confirmed using single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The course of the reaction that usually occurs between the activated carboxylic acid and aromatic amines was changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol . As a result, new heterocyclic derivatives were obtained .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 212–214 °C . The IR (KBr) values are 3450, 2925, 1676, 1615, 1526, 1415, 1230, 1104, 939, 813, 793, 693 cm^-1 . The NMR (400 MHz, DMSO-d6) values are provided in the synthesis analysis section .Scientific Research Applications
Synthesis and Biological Activity
The compound of interest is part of a broader class of chemicals that have been extensively studied for their potential applications in various fields of scientific research, particularly in the synthesis of biologically active molecules. While the specific compound mentioned does not directly appear in the research findings, related compounds have demonstrated significant biological activities, which can offer insights into the potential applications of the specified chemical.
Anticancer and Antimicrobial Properties : A novel series of compounds including thiazolidinone derivatives, which incorporate chromene and triazinone moieties similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies reveal that such compounds exhibit potent activities against various bacterial and fungal strains, as well as cancer cell lines, indicating a promising application in the development of new therapeutic agents (Patel et al., 2012); (Rahul V. Patel et al., 2012).
Synthesis of Biologically Active Heterocycles : Research has focused on the synthesis of chromene heterocycles and pyrazolotriazoles using piperidine as a catalyst, highlighting the importance of these compounds in medicinal chemistry due to their biological activities. This suggests the utility of similar compounds in the synthesis of heterocyclic compounds that could serve as potential therapeutic agents (Kangani et al., 2017).
Crystal Structure and Photoluminescence : Studies on related compounds have also explored their crystal structure and photoluminescence properties, indicating the potential application of such compounds in materials science, particularly in the development of new photoluminescent materials for various technological applications (Al-Omary et al., 2015).
Docking Studies for Drug Discovery : Docking studies on chromeno[4,3-b]pyridine derivatives, which share structural similarities with the compound , have been conducted to evaluate their potential as breast cancer therapeutics. This approach underlines the significance of such compounds in drug discovery and development processes, offering a pathway to identifying new anticancer drugs (Abd El Ghani et al., 2022).
Future Directions
The compound has potential applications in diverse scientific research areas due to its unique structure and properties. It provides opportunities for exploring novel drug candidates and investigating enzyme reactions. The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry .
properties
IUPAC Name |
3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-15-11-17(28-16-4-2-1-3-13(15)16)19(26)23-8-5-12(6-9-23)24-20(27)18-14(21-22-24)7-10-29-18/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMYRJGEKYFDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

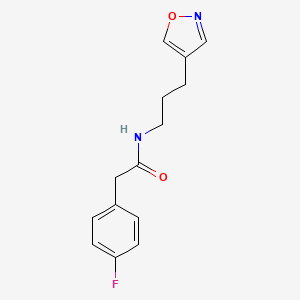
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)
![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)
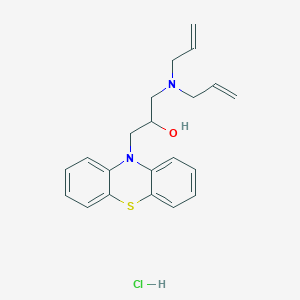

![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)

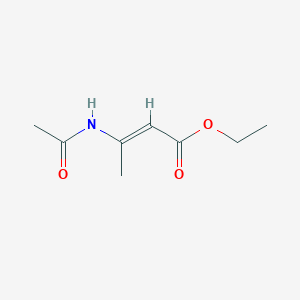
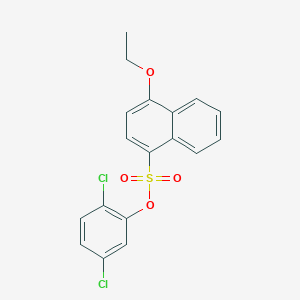

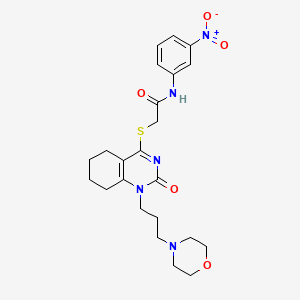
![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)
